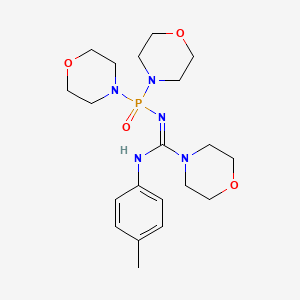
N'-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide is a complex organic compound that features a morpholine ring, a phosphoryl group, and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide typically involves multi-step organic reactions. The starting materials might include morpholine, p-toluidine, and phosphoryl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions to maximize yield and minimize by-products is crucial for cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phosphoryl derivative, while reduction could produce a simpler amine compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be explored for its biological activity, including potential pharmaceutical applications.
Medicine: Research could investigate its use as a drug candidate or as a component in drug delivery systems.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other morpholine derivatives, phosphoryl-containing compounds, and p-tolyl-substituted molecules. Examples could be:
- N-(p-tolyl)morpholine-4-carboximidamide
- Dimorpholinophosphoryl derivatives
- Other morpholine-based carboximidamides
Uniqueness
N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its uniqueness lies in the potential synergistic effects of these groups, making it a valuable compound for various applications.
Propiedades
Número CAS |
302904-44-5 |
|---|---|
Fórmula molecular |
C20H32N5O4P |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
N'-dimorpholin-4-ylphosphoryl-N-(4-methylphenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C20H32N5O4P/c1-18-2-4-19(5-3-18)21-20(23-6-12-27-13-7-23)22-30(26,24-8-14-28-15-9-24)25-10-16-29-17-11-25/h2-5H,6-17H2,1H3,(H,21,22,26) |
Clave InChI |
OOARWRKQUSHXLQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N/C(=N\P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)
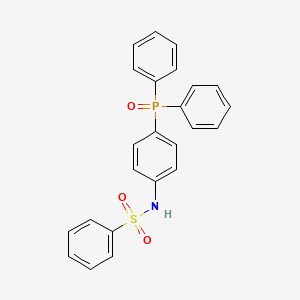
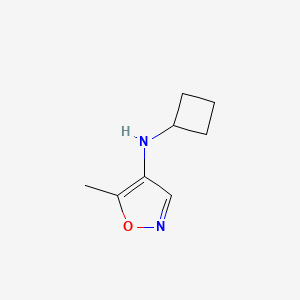

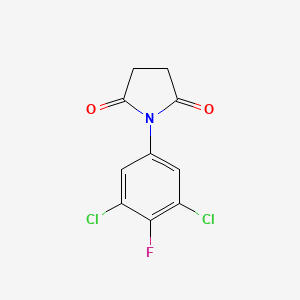
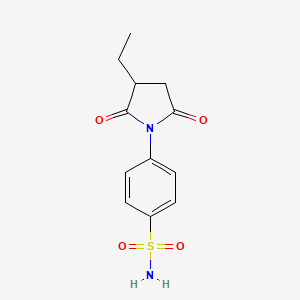
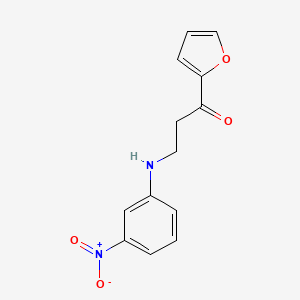

![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)

![7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15208335.png)
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B15208342.png)

![(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)
